2-(2-Chlorophenoxy)ethanol

Description

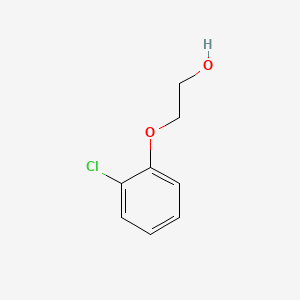

2-(2-Chlorophenoxy)ethanol (CAS: 15480-00-9) is a chlorinated aromatic ether-alcohol with the molecular formula C₈H₉ClO₂ and a molecular weight of 172.61 g/mol . Its structure consists of a phenoxy group substituted with a chlorine atom at the ortho position, linked via an ether bond to an ethanol moiety. This compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals, agrochemicals, and bioactive molecules. Its reactivity stems from the ethoxy group, which can undergo further derivatization (e.g., esterification, amidation) .

Properties

IUPAC Name |

2-(2-chlorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQGMCQSIVZGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67967-76-4 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-chlorophenyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1065897 | |

| Record name | Ethanol, 2-(2-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15480-00-9, 29533-21-9 | |

| Record name | 2-(2-Chlorophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15480-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015480009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-chlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(2-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(chlorophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chlorophenoxy)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorophenol with ethylene oxide in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar principles. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-(2-chlorophenoxy)acetaldehyde or 2-(2-chlorophenoxy)acetic acid, while reduction can produce this compound derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)ethanol is an organic compound with the molecular formula C8H9ClO2. It is a chlorinated phenoxyethanol derivative, known for its applications in various chemical and industrial processes, characterized by a chlorophenyl group attached to an ethylene glycol moiety.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex organic molecules.

- Biology The compound serves as a reagent in biochemical assays and studies involving enzyme kinetics.

- Medicine Research explores its potential as an intermediate in the synthesis of pharmaceutical compounds.

- Industry It is utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

- Oxidation The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). For example, oxidation can yield 2-(2-chlorophenoxy)acetaldehyde or 2-(2-chlorophenoxy)acetic acid.

- Reduction Reduction reactions can convert it into alcohols or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

- Substitution The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Synthesis of this compound

This compound can be synthesized through several methods, including the reaction of 2-chlorophenol with ethylene oxide in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound. In industrial settings, the production of this compound typically involves large-scale reactions using similar principles, optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenoxy)ethanol exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in these interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-(2-Chlorophenyl)ethanol

- Molecular Formula : C₈H₉ClO

- Molecular Weight : 156.61 g/mol

- Key Differences: Higher lipophilicity compared to 2-(2-Chlorophenoxy)ethanol due to the absence of an oxygen bridge. Used as an intermediate in pharmaceutical synthesis (e.g., anticonvulsants) .

2-Chloroethanol

- Molecular Formula : C₂H₅ClO

- Molecular Weight : 80.51 g/mol

- Structure : Primary alcohol with a chlorine atom on the adjacent carbon.

- Key Differences: Simpler structure but highly toxic (mutagenic and carcinogenic); restricted to industrial applications like agrochemical synthesis .

1-(2-Chlorophenyl)ethanol

- Molecular Formula : C₈H₉ClO

- Molecular Weight : 156.61 g/mol

- Structure: Ethanol attached to the 1-position of a 2-chlorophenyl ring.

- Key Differences: Positional isomer of 2-(2-Chlorophenyl)ethanol; altered spatial arrangement affects receptor binding in pharmacological contexts .

2-(2,4-Dichlorophenoxy)ethanol Derivatives

- Example: Compound 7f (C₁₄H₁₃Cl₂NO) .

- Structure: Additional chlorine at the para position of the phenoxy group.

- Key Differences: Enhanced anticonvulsant activity compared to this compound derivatives due to increased electron-withdrawing effects .

Anticonvulsant Activity

- This compound Derivatives: Base derivatives (e.g., compound 4a) are inactive. However, introducing substituents like 3-(2-chloroethyl)carbonylamino (e.g., compound 7e) significantly enhances activity . Activity order: 2,4-dichlorophenoxy > 2-chlorophenoxy > phenoxy .

- 2-(2,4-Dichlorophenoxy)ethanol Derivatives: Compound 7f (2,4-dichloro-substituted) exhibited the highest anticonvulsant potency in quinazolinone-based studies .

Receptor Interaction

Physicochemical and Toxicological Properties

Table 1: Physicochemical Comparison

*Estimated using fragment-based methods.

Key Research Findings

Substituent Effects :

- Adding a second chlorine at the para position (2,4-dichloro) enhances anticonvulsant activity by 30–50% compared to 2-chloro derivatives .

- Introducing polar groups (e.g., piperazinyl) reduces activity, highlighting the need for lipophilic substituents .

Toxicity Trade-offs: While this compound is less toxic than 2-chloroethanol, its skin and eye irritation risks necessitate careful handling .

Synthetic Utility: The ethoxy group in this compound serves as a versatile handle for synthesizing oxadiazoles and hydrazides, critical in drug discovery .

Biological Activity

2-(2-Chlorophenoxy)ethanol, also known as chlorophenoxyethanol, is an organic compound with the chemical formula C₈H₉ClO. It is primarily used as a solvent and an intermediate in the synthesis of various chemical products, including pesticides and herbicides. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

- Chemical Formula : C₈H₉ClO

- CAS Number : 15480-00-9

- Molecular Weight : 170.61 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Toxicological Effects

- Studies have shown that chlorophenoxy compounds, including this compound, can exhibit toxic effects on various biological systems. These effects are often dose-dependent and can lead to symptoms such as muscle fasciculations and rhabdomyolysis in cases of poisoning .

- A cohort study indicated that exposure to chlorophenoxy herbicides was associated with an increased risk of soft-tissue sarcoma and non-Hodgkin's lymphoma among agricultural workers .

-

Neurotoxicity

- Research has indicated that chlorophenoxy compounds may have neurotoxic effects. A study involving human brain tumor tissues found correlations between pesticide exposure, including chlorophenoxy compounds, and the risk of developing brain tumors . This highlights the potential for neurotoxic outcomes associated with exposure to these chemicals.

- Anticancer Properties

Case Study 1: Poisoning Incident

A notable case involved a patient who ingested a significant amount of a herbicide containing 2,4-D (a related chlorophenoxy compound), leading to acute poisoning symptoms. The patient exhibited muscle damage and required intensive supportive care. This case underscores the potential dangers associated with chlorophenoxy compounds, including this compound .

Case Study 2: Cancer Risk Assessment

A population-based case-control study conducted in Kansas examined the relationship between exposure to chlorophenoxy herbicides and the incidence of soft-tissue sarcoma and lymphoma. The findings suggested a statistically significant association between prolonged exposure (more than 20 days per year) to these herbicides and an increased risk of non-Hodgkin's lymphoma among farmers .

Research Findings

Q & A

Basic: What are the established synthetic routes for 2-(2-Chlorophenoxy)ethanol, and how can reaction conditions be optimized?

Answer:

The primary synthesis involves nucleophilic aromatic substitution between 2-chlorophenol and ethylene chlorohydrin (2-chloroethanol) under basic conditions. A typical protocol includes:

- Reacting 2-chlorophenol with sodium hydroxide to generate the phenolate ion.

- Adding ethylene chlorohydrin at 60–80°C with stirring for 6–12 hours.

- Neutralizing the mixture and isolating the product via solvent extraction (e.g., dichloromethane) followed by vacuum distillation .

Optimization Tips: - Use anhydrous conditions to minimize hydrolysis of ethylene chlorohydrin.

- Monitor pH (9–10) to balance phenolate reactivity and reagent stability.

- Yield improvements (up to 85%) are achievable using phase-transfer catalysts like tetrabutylammonium bromide .

Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, boiling point) of this compound?

Answer:

Discrepancies in thermodynamic data often arise from impurities or measurement techniques. For example:

- Boiling Point: Literature values range from 220–240°C due to variations in distillation setups. Use high-purity samples (>99%) and standardized methods (e.g., ASTM D86) for consistency.

- Vapor Pressure: Conflicting values (e.g., 0.02 mmHg vs. 0.05 mmHg at 25°C) may stem from static vs. dynamic measurement systems. Validate via gas saturation or Knudsen effusion methods .

Recommended Workflow:

Characterize sample purity via GC-MS or HPLC.

Cross-validate measurements using multiple techniques.

Compare results with NIST Chemistry WebBook or peer-reviewed datasets .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves (≥12 mil), chemical-resistant lab coats, and sealed goggles.

- Ventilation: Use fume hoods to limit inhalation exposure (TLV: 1 ppm) .

- Decontamination: Absorb spills with inert materials (e.g., diatomaceous earth) and neutralize residues with 5% sodium bicarbonate .

- Thermal Hazards: Avoid open flames; decomposition releases toxic gases (e.g., HCl, CO) .

Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives for pharmacological applications?

Answer:

- Conformational Analysis: Use AM1 or DFT calculations to compare energy-minimized structures of derivatives with known bioactive compounds (e.g., benzodiazepine agonists) .

- Docking Studies: Screen derivatives against targets (e.g., GABA receptors) using software like AutoDock Vina. Focus on key interactions:

- Hydrogen bonding with oxadiazole nitrogen.

- π-Stacking of chlorophenyl groups in hydrophobic pockets .

Validation: Synthesize top candidates and assess in vitro activity (e.g., radioligand binding assays).

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Advanced: How do structural modifications (e.g., substituent variation) impact the physicochemical properties of this compound derivatives?

Answer:

- Lipophilicity: Adding electron-withdrawing groups (e.g., -NO₂) increases logP (e.g., from 2.1 to 3.5), enhancing membrane permeability.

- Solubility: Introducing polar groups (e.g., -OH) improves aqueous solubility but may reduce bioavailability.

- Stability: Chlorine substitution at the ortho position (vs. para) reduces hydrolytic degradation by steric hindrance .

Experimental Design:

Synthesize derivatives with systematic substituent changes.

Measure logP (shake-flask method) and solubility (HPLC-UV).

Correlate with computational predictions (e.g., COSMO-RS).

Basic: What are the environmental implications of this compound release, and how can its degradation be monitored?

Answer:

- Environmental Fate: The compound is moderately persistent (half-life ~30 days in soil) and bioaccumulative (logKow = 2.1).

- Degradation Pathways:

- Photolysis: UV exposure cleaves the ether bond, yielding 2-chlorophenol and ethylene glycol.

- Biodegradation: Use activated sludge assays (OECD 301F) to track microbial breakdown .

Analytical Monitoring: Employ LC-MS/MS with MRM transitions (m/z 172 → 137) for trace quantification .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Answer:

Common byproducts (e.g., dichlorodiphenoxyethane) arise from over-alkylation. Mitigation approaches:

- Stepwise Addition: Gradually introduce ethylene chlorohydrin to control reaction exothermicity.

- Catalysis: Use zeolites or mesoporous silica to limit dimerization.

- In Situ Analysis: Monitor reaction progress via inline FT-IR to detect byproduct signatures early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.